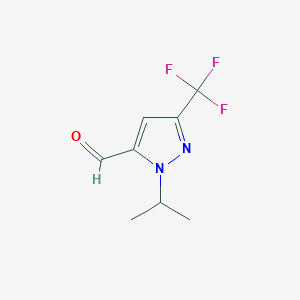

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Description

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated pyrazole derivative characterized by an isopropyl group at position 1, a trifluoromethyl (CF₃) group at position 3, and an aldehyde (-CHO) moiety at position 5 of the pyrazole ring. With a molecular weight of 220 g/mol (calculated from its molecular formula, C₉H₁₁F₃N₂O), this compound exhibits unique electronic and steric properties due to the electron-withdrawing CF₃ group and the bulky isopropyl substituent. The aldehyde functionality at position 5 makes it a versatile intermediate for synthesizing Schiff bases, hydrazones, or other derivatives relevant to medicinal chemistry and materials science .

Structure

3D Structure

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C8H9F3N2O/c1-5(2)13-6(4-14)3-7(12-13)8(9,10)11/h3-5H,1-2H3 |

InChI Key |

XCMNQIORLKLFRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with the generation of the chloroiminium ion from DMF and POCl₃, which acts as the formylating agent. For 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole, the electron-withdrawing trifluoromethyl group directs formylation to the 5-position due to its meta-directing effect. Optimal conditions involve temperatures between 0–5°C to minimize side reactions, with yields reaching 68–72% after purification.

Substrate Preparation

The precursor, 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole, is synthesized via cyclocondensation of 1,3-diketones with isopropylhydrazine. For example, hexafluoroacetylacetone reacts with isopropylhydrazine hydrochloride in ethanol at reflux (78°C) for 12 hours to yield the pyrazole core.

Cyclocondensation with Functionalized Hydrazines

Cyclocondensation methodologies prioritize the assembly of the pyrazole ring system while concurrently introducing substituents. This approach often integrates aldehyde functionalities through ketoaldehyde intermediates.

Ketoaldehyde-Hydrazine Cyclization

A patent by CN111362874B demonstrates the utility of α,β-unsaturated esters condensed with hydrazines to form pyrazole aldehydes. For this compound, the reaction sequence involves:

-

Michael Addition : Ethyl 4,4,4-trifluoroacetoacetate reacts with isopropylhydrazine in THF at −30°C.

-

Cyclization : Intramolecular dehydration catalyzed by KI at 40–85°C under reduced pressure.

-

Oxidation : Subsequent oxidation of the hydroxymethyl group to the aldehyde using MnO₂ or PCC.

This method achieves 75–80% yield with strict control over reaction stoichiometry (1.1 eq hydrazine).

Regioselectivity Challenges

The presence of competing reaction pathways often leads to regioisomeric byproducts (e.g., 1-isopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde). Polar solvents like DMF enhance selectivity for the 3-trifluoromethyl isomer by stabilizing transition states through hydrogen bonding.

Halogenation-Fluorination Approaches

Fluorination strategies are critical for installing the trifluoromethyl group, often leveraging halogen-exchange reactions.

Direct Fluorination of Chloropyrazoles

US8765971 discloses a method where 5-chloro-1-isopropyl-3-(chlorodifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes fluorination using KF in the presence of crown ethers. Key parameters include:

-

Temperature : 120–150°C in DMSO.

-

Catalyst : 18-crown-6 (10 mol%).

-

Yield : 65–70% with >99% purity.

Trifluoromethylation via Cross-Coupling

Palladium-catalyzed cross-coupling of pyrazole boronic esters with CF₃I represents an alternative route. For instance, Suzuki-Miyaura coupling using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane at 80°C introduces the CF₃ group with 60–65% efficiency .

Catalytic Methods and Optimization

Recent advances emphasize catalytic systems to improve atom economy and reduce waste.

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems (H₂O/CH₂Cl₂). For formylation steps, TBAB increases reaction rates by 40% compared to homogeneous conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and regioselectivity:

| Method | Yield (%) | Scalability | Regioselectivity | Key Advantage |

|---|---|---|---|---|

| Vilsmeier-Haack | 68–72 | Moderate | High | Direct formylation |

| Cyclocondensation | 75–80 | High | Moderate | Integrated ring formation |

| Halogenation-Fluorination | 65–70 | Low | High | CF₃ group installation |

| Catalytic Cross-Coupling | 60–65 | Moderate | Low | Functional group tolerance |

Chemical Reactions Analysis

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has shown potential in various therapeutic areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response. This inhibition can lead to reduced prostaglandin production, alleviating inflammation.

- Antitumor Activity : Preliminary studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro. For instance, it has shown effectiveness against breast cancer and lung cancer cell lines with promising IC50 values.

Agrochemicals

The unique structure of this compound makes it a candidate for developing new agrochemical agents. Its reactivity allows for modifications that can enhance herbicidal or fungicidal activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of pyrazole derivatives highlighted the efficacy of this compound against resistant strains of bacteria. The compound was tested in various concentrations, confirming its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound revealed that it effectively reduces inflammation markers in cellular models. The mechanism involves downregulation of COX enzymes, leading to decreased levels of inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group enhances metabolic stability and bioactivity, while variations in the isopropyl group can affect steric hindrance and interaction with biological targets.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position : The aldehyde group’s position (4 vs. 5) significantly impacts reactivity. For example, aldehyde at position 5 (target compound) may exhibit greater accessibility for nucleophilic attacks compared to position 4 analogs .

- Functional Group Diversity : Pyridinyl () and sulfanyl () substituents alter solubility and biological activity. The target compound’s lack of aromatic or sulfur-containing groups may reduce π-π stacking interactions but improve metabolic stability .

Challenges and Limitations

Biological Activity

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1855888-98-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antibacterial properties, along with relevant case studies and research findings.

The compound is characterized by the presence of a trifluoromethyl group and an aldehyde functional group, which are known to influence its reactivity and biological interactions. Its molecular structure can be represented as follows:

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. Recent studies indicate that pyrazole derivatives exhibit significant cytotoxic effects:

- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), A549 (lung adenocarcinoma).

- IC50 Values : The compound's derivatives showed IC50 values ranging from 0.04 to 49.85 µM against different cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Induction of apoptosis |

| This compound | NCI-H460 | 12.50 | Inhibition of proliferation |

| This compound | A549 | 26.00 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines:

- Mechanism : Compounds have been reported to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in LPS-stimulated macrophages.

Antibacterial Activity

Studies have evaluated the antibacterial properties of pyrazole derivatives, including this compound:

- In Vitro Testing : The compound demonstrated moderate to high activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted by Wei et al., the compound was tested against A549 cells, showing an IC50 value of 26 µM. The study suggested a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Research by Nitulescu et al. explored the anti-inflammatory effects of pyrazole derivatives, revealing that certain compounds significantly inhibited LPS-induced inflammation in vitro .

Case Study 3: Antibacterial Properties

A series of pyrazole derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli, with promising results indicating potential as new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde?

- Methodology : The compound can be synthesized via nucleophilic substitution or halogenation followed by aldehyde introduction. For example, halogenated pyrazole intermediates (e.g., 5-chloro derivatives) can react with formaldehyde under alkaline conditions (e.g., K₂CO₃) to introduce the carbaldehyde group . Alternatively, trifluoromethylation of pyrazole precursors using reagents like trifluoromethyl chloride has been reported for analogous compounds . Purification often involves column chromatography or recrystallization.

Q. How is this compound characterized in research settings?

- Methodology : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm aldehyde proton (~9-10 ppm) and trifluoromethyl group signals .

- X-ray Crystallography : Resolves structural ambiguities, such as regiochemistry of substituents, as demonstrated in studies of related pyrazole oxime esters .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .

- Protective Gear : Wear nitrile gloves, goggles, and lab coats due to its irritant properties (R36/37/38) .

- Storage : Keep in dry, cool conditions away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can functionalization of the carbaldehyde group enable novel derivatives?

- Methodology : The aldehyde moiety is reactive toward:

- Oxime Formation : React with hydroxylamine derivatives to form oximes, which are intermediates for further derivatization (e.g., O-alkylation with thiazole groups) .

- Condensation Reactions : Use with hydrazines or amines to synthesize Schiff bases, as seen in studies of pyrazole-thiazole hybrids .

- Cross-Coupling : Catalytic systems (e.g., CuI/DMEDA) enable arylations at the 5-position for hybrid molecules .

Q. What strategies resolve contradictions in spectral data during characterization?

- Approach :

- Solvent Optimization : Use deuterated DMSO or CDCl₃ to reduce signal splitting in NMR caused by hydrogen bonding .

- Isotopic Labeling : F NMR helps distinguish trifluoromethyl environments in crowded spectra .

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) to validate assignments .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The isopropyl group at N1 may slow reactions at the 5-position, requiring elevated temperatures (e.g., 50–80°C) for Suzuki-Miyaura couplings .

- Electron-Withdrawing Effects : The trifluoromethyl group activates the pyrazole ring for nucleophilic aromatic substitution but deactivates it toward electrophilic attacks .

- Catalyst Tuning : Bulky ligands (e.g., XPhos) improve yields in Pd-mediated reactions by mitigating steric interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.